Etrasimod

Overview

Description

Etrasimod, sold under the brand name Velsipity, is a medication used for the treatment of ulcerative colitis . It is a selective sphingosine-1-phosphate (S1P) receptor modulator that modifies the activity of the immune system . It is taken orally .

Synthesis Analysis

Etrasimod is a synthetic compound classified as a selective modulator of Sphingosine 1-phosphate (S1P) receptors, specifically targeting S1P1, S1P4, and S1P5 receptors . It was discovered by Arena Pharmaceuticals, with subsequent development by Pfizer .

Molecular Structure Analysis

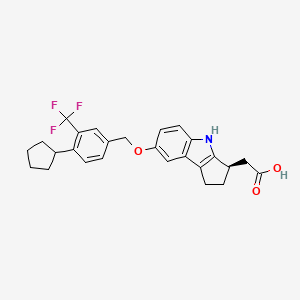

The molecular formula of Etrasimod is C26H26F3NO3 . The molar mass is 457.493 g/mol .

Chemical Reactions Analysis

Etrasimod behaves as a functional antagonist of S1P 1 receptors. Sustained agonist activity results in internalization and proteasomal degradation, and hence reduced expression of lymphocyte S1P 1 receptors .

Physical And Chemical Properties Analysis

Scientific Research Applications

Ulcerative Colitis

- Application : Etrasimod is being used in the treatment of moderately to severely active ulcerative colitis (UC) .

- Methods : In the ELEVATE UC 52 and ELEVATE UC 12 phase 3 clinical trials, patients were randomized to etrasimod 2 mg once daily or placebo. The efficacy endpoints included clinical remission and endoscopic improvement .

- Results : More patients in the etrasimod group achieved clinical remission, endoscopic improvement, CS-free remission, and sustained clinical remission .

Isolated Proctitis

- Application : Etrasimod is being studied for its efficacy in patients with moderately to severely active isolated proctitis .

- Methods : Patients with isolated proctitis who met all other inclusion criteria in ELEVATE UC 52 and ELEVATE UC 12, were randomized to receive etrasimod or placebo .

- Results : Patients with isolated proctitis receiving etrasimod demonstrated significant improvements versus placebo, including clinical remission rates at Weeks 12 and 52, endoscopic improvement at Week 12 .

Crohn’s Disease

- Application : Etrasimod is being investigated as a potential treatment for moderately to severely active Crohn’s disease .

- Methods : In a phase 2 study, adults with moderately to severely active Crohn’s disease and an inadequate response, loss of response to, or intolerance to ≥1 conventional or advanced treatments for CD were randomized to once-daily etrasimod 2 mg or 3 mg .

- Results : Etrasimod 2 mg once daily was associated with a decrease in peak eosinophil count (PEC) at week 16 from baseline .

Atopic Dermatitis

- Application : Etrasimod is being investigated as a potential treatment for moderate to severe atopic dermatitis .

- Methods : Etrasimod is administered orally once daily .

- Results : Etrasimod demonstrated statistically significant improvements in a phase 2b clinical trial for atopic dermatitis .

Primary Biliary Cholangitis

- Application : Etrasimod is being evaluated for its potential use in the treatment of primary biliary cholangitis (PBC), a rare cholestatic liver disease characterized by persistent biliary inflammation .

- Methods : An open-label, pilot, proof of concept study was conducted to evaluate the safety, tolerability, and efficacy of oral etrasimod in participants with PBC .

Primary Sclerosing Cholangitis

- Application : Etrasimod is being investigated for its potential use in the treatment of primary sclerosing cholangitis (PSC), a rare cholestatic liver disease characterized by persistent biliary inflammation .

Pyoderma Gangrenosum

- Application : Etrasimod was being investigated for its potential use in the treatment of Pyoderma Gangrenosum, a rare, inflammatory skin disorder .

- Methods : A Phase 2a, open-label, proof-of-concept clinical study was conducted to assess the efficacy and safety of Etrasimod in patients with Pyoderma Gangrenosum .

Future Directions

Etrasimod has received positive opinions from the FDA and EMA for the treatment of moderately-to-severely active ulcerative colitis . The FDA’s decision is expected in the second half of 2023, and the EMA’s decision is anticipated in the first half of 2024 . In addition to UC, Etrasimod is being investigated for a range of other immuno-inflammatory diseases .

properties

IUPAC Name |

2-[(3R)-7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F3NO3/c27-26(28,29)22-11-15(5-8-19(22)16-3-1-2-4-16)14-33-18-7-10-23-21(13-18)20-9-6-17(12-24(31)32)25(20)30-23/h5,7-8,10-11,13,16-17,30H,1-4,6,9,12,14H2,(H,31,32)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGWUTBTXDYMND-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CCC5CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CC[C@@H]5CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Etrasimod | |

CAS RN |

1206123-37-6 | |

| Record name | Etrasimod [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206123376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etrasimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETRASIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WH8495MMH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

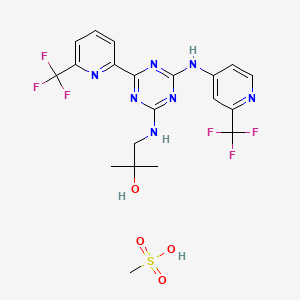

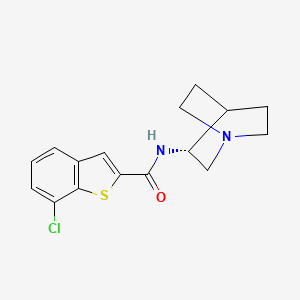

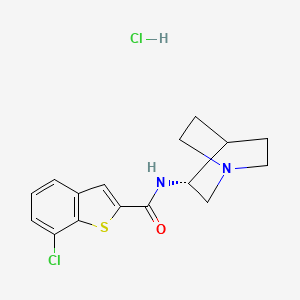

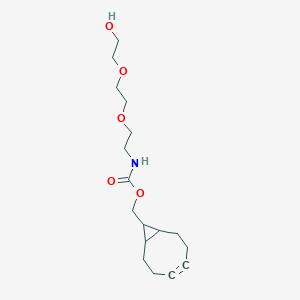

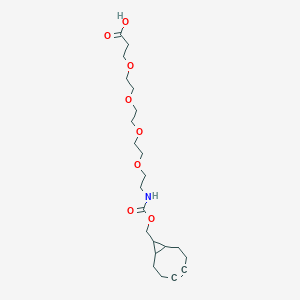

Synthesis routes and methods I

Procedure details

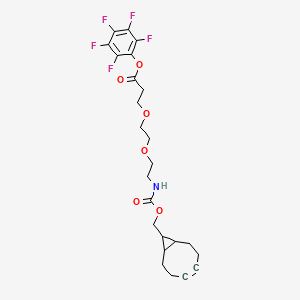

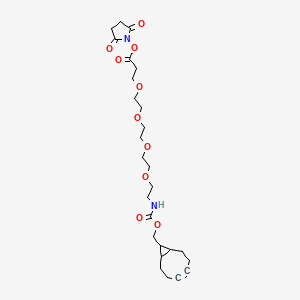

Synthesis routes and methods II

Procedure details

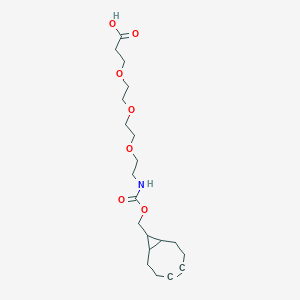

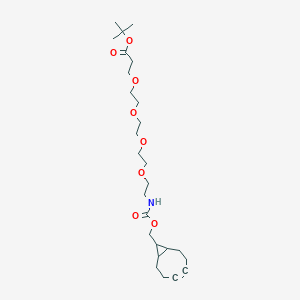

Synthesis routes and methods III

Procedure details

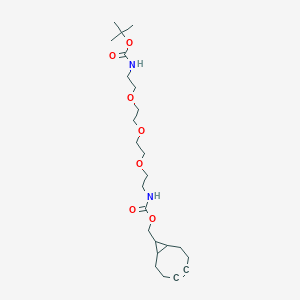

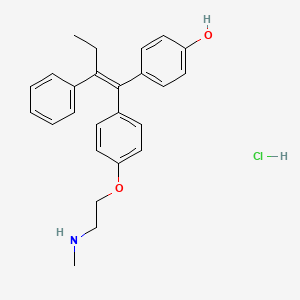

Synthesis routes and methods IV

Procedure details

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one](/img/structure/B607303.png)